十甲基镍ocene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

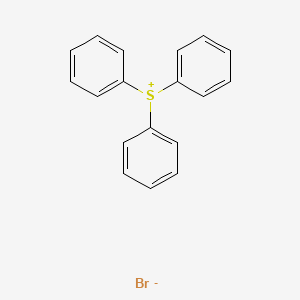

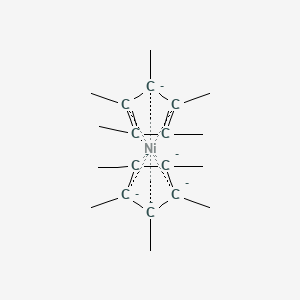

Nickelocene is an organonickel compound with the formula Ni(η5-C5H5)2, also known as bis(cyclopentadienyl)nickel or NiCp2 . It is a bright green paramagnetic solid of enduring academic interest . The molecule belongs to a group of organometallic compounds called metallocenes .

Synthesis Analysis

Nickelocene was first prepared by E. O. Fischer in 1953 . A modern synthesis entails treatment of anhydrous sources of NiCl2 (such as hexaamminenickel chloride) with sodium cyclopentadienyl . High-pressure chemical transformations in nickelocene have been investigated, with decomposition observed above 13 GPa at room temperature .Molecular Structure Analysis

Nickelocene adopts a structure in which a metal ion is sandwiched between two parallel cyclopentadienyl rings . In its solid-state, the molecule has D5d symmetry, wherein the two rings are staggered . The Ni center has a formal +2 charge, and the Cp rings are usually assigned as cyclopentadienyl anions .Chemical Reactions Analysis

Most chemical reactions of nickelocene are characterized by its tendency to yield 18-electron products with loss or modification of one Cp ring . For example, Ni(C5H5)2 + 4 PF3 → Ni(PF3)4 + organic products .Physical And Chemical Properties Analysis

Nickelocene is a green crystal with a density of 1.47 g/cm3 . It is insoluble in water and has a melting point of 171 to 173 °C . It has a molar mass of 188.88 g/mol .科学研究应用

表面吸附和分解

十甲基镍ocene在Ag(100)等表面上的吸附和分解已被研究。 该过程使用程序升温脱附和高分辨电子能量损失谱等技术进行分析 .

纳米管中的电子性质

研究探索了金属性排序的this compound填充半导体单壁碳纳米管(SWCNTs)的内管生长和电子性质。 这涉及金属性混合填充纳米管的密度梯度分离,以获得具有特定电子性质的this compound填充SWCNTs .

顺磁性

this compound以其顺磁性而闻名,因为它具有20个价电子。 大多数反应涉及还原为18个价电子,这在各种化学过程中很重要 .

镍ocenium二阳离子的形成

this compound的低脱电子电位使其成为生成镍ocenium二阳离子的理想候选者。 此过程在过渡金属金属locene二阳离子的研究中至关重要 .

安全和危害

Nickelocene is classified as a flammable solid, and it may cause an allergic skin reaction and cancer . It is harmful if swallowed . Precautions include avoiding heat, sparks, open flames, and other ignition sources, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray .

作用机制

Target of Action

Nickelocene,decamethyl- is an organonickel compound that belongs to a group of organometallic compounds called metallocenes . The primary targets of Nickelocene,decamethyl- are the cyclopentadienyl (Cp) rings . The Ni center has a formal +2 charge, and the Cp rings are usually assigned as cyclopentadienyl anions (Cp−), related to cyclopentadiene by deprotonation .

Mode of Action

Nickelocene,decamethyl- interacts with its targets, the Cp rings, through π-bonding . In terms of its electronic structure, three pairs of d electrons on nickel are allocated to the three d orbitals involved in Ni–Cp bonding: dxy, dx2–y2, dz2 . The two remaining d-electrons each reside in the dyz and dxz orbitals, giving rise to the molecule’s paramagnetism .

Biochemical Pathways

Metallocenes, the group of compounds to which nickelocene,decamethyl- belongs, have wide application fields ranging from catalysis, eg, Ziegler–Natta-type in polymer chemistry, to biosensors for glucose oxidase and many more .

Pharmacokinetics

It is known that body size and hepatic function can significantly influence the pharmacokinetic profile of similar compounds . Plasma albumin and cardiac output are suggested to have an impact on the apparent volume of distribution and clearance .

Result of Action

Nickelocene,decamethyl- has been shown to preserve its spin and magnetic anisotropy in different environments . The cyclic π* orbital of the Cp rings could hybridize with the singly occupied d π orbitals of the Ni center of the molecule, protecting these orbitals from external states . Hence the molecular spin maintains S = 1, the same as in the free-standing case, and its magnetic anisotropy is also robust .

Action Environment

The action of Nickelocene,decamethyl- is influenced by environmental factors. For instance, annealing of Nickelocene,decamethyl- at low temperatures (360–600 °C) led to electron doping, whereas annealing at high temperatures and formation of double-walled carbon nanotubes (680–1200 °C) resulted in hole doping .

属性

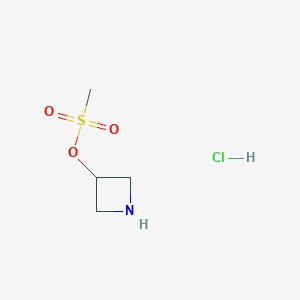

| { "Design of the Synthesis Pathway": "The synthesis of Nickelocene,decamethyl- can be achieved through the reaction of nickelocene with excess methyl lithium in anhydrous ether.", "Starting Materials": [ "Nickelocene", "Methyl lithium", "Anhydrous ether" ], "Reaction": [ "Add nickelocene to a flask containing anhydrous ether", "Add excess methyl lithium to the flask while stirring the mixture", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solids", "Concentrate the filtrate under reduced pressure to obtain Nickelocene,decamethyl- as a dark red solid" ] } | |

CAS 编号 |

74507-63-4 |

分子式 |

C20H30Ni |

分子量 |

329.1 g/mol |

IUPAC 名称 |

nickel(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Ni/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChI 键 |

FPOBXNYAWLLCGZ-UHFFFAOYSA-N |

SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni] |

规范 SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。